molecular formula C17H13F3N2O3 B13683297 Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate

Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate

Cat. No.: B13683297
M. Wt: 350.29 g/mol
InChI Key: CQTVPENVEWKOAW-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core substituted with a trifluoromethoxyphenyl group and an ethyl ester functional group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(Trifluoromethoxy)aniline with o-phenylenediamine to form the benzimidazole core. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate can be compared with other benzimidazole derivatives and trifluoromethoxy-substituted compounds. Similar compounds include:

    Benzimidazole derivatives: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.

    Trifluoromethoxy-substituted compounds: Valued for their enhanced chemical stability and bioactivity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

IUPAC Name

ethyl 7-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H13F3N2O3/c1-2-24-16(23)11-7-13(15-14(8-11)21-9-22-15)10-3-5-12(6-4-10)25-17(18,19)20/h3-9H,2H2,1H3,(H,21,22)

InChI Key

CQTVPENVEWKOAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)NC=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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